An In-depth Technical Guide to Azido-PEG5-triethoxysilane: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to Azido-PEG5-triethoxysilane: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG5-triethoxysilane is a versatile heterobifunctional crosslinker that is increasingly utilized in the fields of bioconjugation, drug delivery, and materials science. Its unique molecular architecture, featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a triethoxysilane (B36694) moiety, enables the covalent linkage of a wide array of molecules to silica-based and other hydroxylated surfaces. This guide provides a comprehensive overview of the properties of Azido-PEG5-triethoxysilane, detailed experimental protocols for its application, and a summary of relevant quantitative data to support researchers in their experimental design.
The azide functionality serves as a reactive handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3] This allows for the precise and stable conjugation of biomolecules, small molecules, or imaging agents. The hydrophilic PEG5 spacer enhances water solubility and biocompatibility, which can reduce non-specific protein adsorption and improve the pharmacokinetic profile of modified nanoparticles or surfaces.[3] The triethoxysilane group facilitates the covalent attachment to surfaces rich in hydroxyl groups, such as glass, silica (B1680970), and metal oxides, through the formation of stable siloxane bonds.[3]
Core Properties of Azido-PEG5-triethoxysilane
| Property | Value | Reference(s) |
| Chemical Formula | C22H46N4O9Si | [3][4] |
| Molecular Weight | 538.71 g/mol | [2][5] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | ≥95% - 98% | [3][6] |
| Solubility | Soluble in DMSO, DCM, DMF | [3] |
| Storage | Pure form: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Table 1: Chemical and Physical Properties of Azido-PEG5-triethoxysilane.
Key Applications
The dual functionality of Azido-PEG5-triethoxysilane makes it a valuable tool for a range of applications in research and drug development.
Surface Modification of Nanoparticles and Substrates
The triethoxysilane group allows for the robust functionalization of various surfaces, including:
-
Silica Nanoparticles: Creating a biocompatible and functionalizable surface for drug delivery systems.[6]
-
Glass Slides and Silicon Wafers: Preparing surfaces for microarrays, biosensors, and cell culture studies.
-
Metal Oxide Surfaces: Modifying the surface properties of materials used in implants and diagnostics.
The PEG spacer in this context serves to create a hydrophilic layer, which can prevent non-specific binding of proteins and cells, a crucial aspect for in-vivo applications.[3]
Bioconjugation via Click Chemistry
The terminal azide group is a key feature for covalent ligation of molecules containing an alkyne group through click chemistry. This highly efficient and specific reaction is widely used for:
-
Attaching Targeting Ligands: Conjugating peptides, antibodies, or small molecules to target specific cells or tissues.
-
Immobilizing Biomolecules: Attaching enzymes, DNA, or other proteins to surfaces for diagnostic or screening purposes.
-
PROTAC Synthesis: Azido-PEG5-triethoxysilane can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]
Experimental Protocols
The following sections provide detailed methodologies for the key applications of Azido-PEG5-triethoxysilane.
Protocol for Surface Modification of Silica Nanoparticles
This protocol describes the process of functionalizing silica nanoparticles with Azido-PEG5-triethoxysilane to create a reactive surface for subsequent bioconjugation.
Materials:
-
Silica nanoparticles
-
Ethanol (B145695) (anhydrous)
-
Ammonium (B1175870) hydroxide (B78521) solution (e.g., 28-30%)
-
Azido-PEG5-triethoxysilane
-
Toluene (B28343) (anhydrous)
-
Centrifuge
-
Ultrasonicator
Methodology:
-
Nanoparticle Synthesis (Stöber Method - Example):
-
In a flask, mix ethanol and deionized water.
-
Add ammonium hydroxide solution and stir.
-
Add tetraethyl orthosilicate (B98303) (TEOS) dropwise while stirring.
-
Allow the reaction to proceed for at least 12 hours to form silica nanoparticles.
-
Wash the nanoparticles with ethanol by repeated centrifugation and resuspension.[7][8]
-
-
Silanization with Azido-PEG5-triethoxysilane:
-
Disperse the washed silica nanoparticles in anhydrous toluene.
-
In a separate container, prepare a solution of Azido-PEG5-triethoxysilane in anhydrous toluene (e.g., 1-2% v/v).
-
Add the silane (B1218182) solution to the nanoparticle suspension.
-
Allow the reaction to proceed for several hours (e.g., 2-24 hours) at room temperature with gentle stirring.
-
Wash the functionalized nanoparticles by centrifugation and resuspension in fresh toluene, followed by ethanol, to remove unreacted silane.[9]
-
Dry the azido-functionalized nanoparticles under vacuum.
-
Surface Characterization:
-
Contact Angle Goniometry: A successful modification will result in a change in the surface hydrophilicity. The contact angle of a water droplet on a dried film of the modified nanoparticles can be measured.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the presence of nitrogen (from the azide group) and silicon on the nanoparticle surface.[10][11][12]
-
Dynamic Light Scattering (DLS) and Zeta Potential: These techniques can be used to assess changes in particle size and surface charge upon functionalization.[9]
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-containing molecule to the azido-functionalized surface.
Materials:
-
Azido-functionalized nanoparticles or surface
-
Alkyne-containing molecule (e.g., peptide, drug)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Deionized water
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO4, sodium ascorbate, and the ligand (THPTA or TBTA) in deionized water.
-
Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO, water).
-
-
Click Reaction:
-
Disperse the azido-functionalized nanoparticles in the chosen reaction buffer.
-
Add the alkyne-containing molecule to the nanoparticle suspension.
-
Add the CuSO4 solution and the ligand solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Wash the conjugated nanoparticles by repeated centrifugation and resuspension in PBS and then deionized water to remove the catalyst, excess reagents, and byproducts.
-
Quantitative Analysis:
-
Reaction Yield: The efficiency of the conjugation can be quantified using various techniques such as UV-Vis spectroscopy (if the conjugated molecule has a chromophore), fluorescence spectroscopy (for fluorescently labeled molecules), or by quantifying the amount of unreacted alkyne-molecule in the supernatant.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azido-PEG5-triethoxysilane | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. 3025193-22-7|Azido-PEG5-triethoxysilane|BLD Pharm [bldpharm.com]
- 6. Azido-PEG-triethoxysilane | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. honors.libraries.psu.edu [honors.libraries.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
